2-Fluoro-1-isobutoxy-4-vinylbenzene
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Overview
Description
2-Fluoro-1-isobutoxy-4-vinylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a fluorine atom, an isobutoxy group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-isobutoxy-4-vinylbenzene can be achieved through several synthetic routes One common method involves the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ringThe vinyl group can be added via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution and Heck reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-isobutoxy-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 2-Fluoro-1-isobutoxy-4-vinylbenzaldehyde or 2-Fluoro-1-isobutoxy-4-vinylbenzoic acid.
Reduction: Formation of 2-Fluoro-1-isobutoxy-4-ethylbenzene.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
2-Fluoro-1-isobutoxy-4-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-isobutoxy-4-vinylbenzene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. The vinyl group can undergo polymerization reactions, forming polymers with unique properties. The isobutoxy group can enhance the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-methoxy-4-vinylbenzene
- 2-Fluoro-1-ethoxy-4-vinylbenzene
- 2-Fluoro-1-propoxy-4-vinylbenzene
Uniqueness
2-Fluoro-1-isobutoxy-4-vinylbenzene is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior .
Properties
IUPAC Name |
4-ethenyl-2-fluoro-1-(2-methylpropoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-4-10-5-6-12(11(13)7-10)14-8-9(2)3/h4-7,9H,1,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUGNQHWAXCGOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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